Methyl 3,5-dichloro-2-fluorobenzoate
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Overview
Description
Methyl 3,5-dichloro-2-fluorobenzoate is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dichloro-2-fluorobenzoate typically involves the esterification of 3,5-dichloro-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-2-fluorobenzoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic substitution: Substituted benzoates.
Reduction: 3,5-dichloro-2-fluorobenzyl alcohol.
Hydrolysis: 3,5-dichloro-2-fluorobenzoic acid.
Scientific Research Applications
Methyl 3,5-dichloro-2-fluorobenzoate is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of Methyl 3,5-dichloro-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets . The compound may act as an inhibitor or modulator of enzyme activity, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3,5-dichloro-2-fluorobenzoate is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl 3,5-dichloro-2-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZBOSWQYVTGLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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